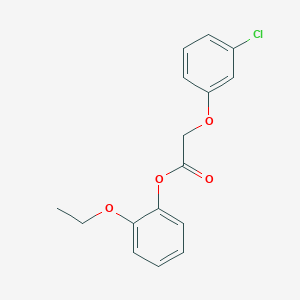

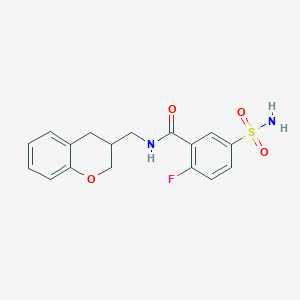

2-ethoxyphenyl (3-chlorophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"2-ethoxyphenyl (3-chlorophenoxy)acetate" is a compound of interest in various chemical research areas. Although direct studies on this compound are scarce, related research on similar compounds provides insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of compounds related to "2-ethoxyphenyl (3-chlorophenoxy)acetate" involves multi-step chemical reactions, including the Williamson ether synthesis and esterification processes. These methods are fundamental in creating ether and ester linkages, respectively, which are crucial components of the target compound. For example, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride involves Williamson reaction and esterification, highlighting a pathway that could be adapted for synthesizing "2-ethoxyphenyl (3-chlorophenoxy)acetate" (Jiang Jing-ai, 2006).

Molecular Structure Analysis

Crystal structure analysis of related compounds, such as depside derivatives, reveals that these molecules can crystallize in specific space groups with defined unit cell parameters. This information is vital for understanding the three-dimensional arrangement of atoms within a molecule, which impacts its reactivity and interactions (Pengcheng Lv et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to "2-ethoxyphenyl (3-chlorophenoxy)acetate" often result in the formation of complex molecules with diverse functionalities. For instance, reactions of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with dimethoxyphenol did not yield the expected aryl ethers but provided insights into potential reaction pathways and the influence of substituents on reactivity (Rfc Brown et al., 1992).

properties

IUPAC Name |

(2-ethoxyphenyl) 2-(3-chlorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-2-19-14-8-3-4-9-15(14)21-16(18)11-20-13-7-5-6-12(17)10-13/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXVZFNWHKPWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5655279.png)

![1-methyl-4-{[2-[3-oxo-3-(1-pyrrolidinyl)propyl]-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}-2-imidazolidinone](/img/structure/B5655294.png)

![5-[1-(4-chlorophenyl)cyclohexyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5655325.png)

![N-ethyl-2-(1H-pyrazol-1-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5655329.png)

![4-[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5655339.png)

![4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5655355.png)

![N-[(3R)-3-piperidinyl]-3-(4-thiomorpholinylcarbonyl)benzenesulfonamide hydrochloride](/img/structure/B5655360.png)

![3-{2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5655388.png)